molecular formula C9H12N2O3 B12868498 Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid

Cat. No.: B12868498
M. Wt: 196.20 g/mol
InChI Key: QQGVHSWOOOKUCK-UHFFFAOYSA-N
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Description

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiro compounds, which are known for their diverse chemical and biological properties. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of pyrazoloquinoline derivatives with cyclopropane carboxylic acid under mild conditions. The reaction is often carried out in ethanol as a solvent, with a deep eutectic mixture acting as a catalyst . This approach facilitates the formation of multiple C–C bonds, resulting in good to excellent yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of non-hazardous solvents and mild reaction conditions is emphasized to ensure safety and environmental sustainability. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1’-cyclopropane]-5-carboxylic acid stands out due to its unique spirocyclic structure, which imparts significant stability and rigidity. This makes it a valuable compound for various scientific and industrial applications, offering advantages over other similar compounds in terms of stability and reactivity.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-8(13)6-1-4-11-7(14-6)5-9(10-11)2-3-9/h1,4,6-7,10H,2-3,5H2,(H,12,13)

InChI Key

QQGVHSWOOOKUCK-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC3N(N2)C=CC(O3)C(=O)O

Origin of Product

United States

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